1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid
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Overview
Description
1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid is a compound that features a unique combination of azetidine and diazinanone rings. Azetidines are four-membered nitrogen-containing heterocycles, while diazinanones are six-membered rings containing nitrogen and oxygen atoms. The trifluoromethanesulfonic acid component adds a strong acidic character to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The final step involves the addition of trifluoromethanesulfonic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine or diazinanone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-1,3-diazinan-2-one involves its interaction with various molecular targets, including enzymes and receptors. The azetidine ring can act as a conformationally restricted pharmacophore, enhancing the compound’s binding affinity and selectivity . The trifluoromethanesulfonic acid component can facilitate protonation and activation of specific functional groups, leading to increased reactivity in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like 3-azetidinone and 1-azetidinecarboxylic acid share structural similarities with 1-(Azetidin-3-yl)-1,3-diazinan-2-one.
Diazinanone derivatives: Compounds such as 1,3-diazinan-2-one and its substituted analogs are structurally related.
Uniqueness
1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid is unique due to the combination of azetidine and diazinanone rings with the trifluoromethanesulfonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.CHF3O3S/c11-7-9-2-1-3-10(7)6-4-8-5-6;2-1(3,4)8(5,6)7/h6,8H,1-5H2,(H,9,11);(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGUCASMPKKEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CNC2.C(F)(F)(F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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